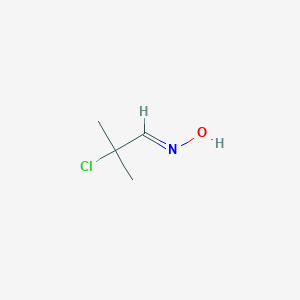

2-Chloro-2-methylpropionaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-2-methylpropionaldehyde oxime, commonly known as CMPO, is an organic compound that has gained significant importance in the field of nuclear chemistry and radiochemistry. CMPO is a chelating agent that can selectively extract actinides and lanthanides from aqueous solutions. The compound has been extensively studied for its potential applications in the nuclear fuel cycle, nuclear waste management, and nuclear medicine.

Wirkmechanismus

The mechanism of action of CMPO involves the formation of stable complexes with actinides and lanthanides. The compound contains a nitrogen and an oxygen atom that can coordinate with metal ions, forming a chelate. The resulting complex is then extracted from the aqueous solution using an organic solvent such as an alkylphosphine oxide or a dialkylamide.

Biochemische Und Physiologische Effekte

CMPO has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have toxic effects on living organisms. CMPO has been shown to induce DNA damage and cell death in human cells. Additionally, the compound has been found to accumulate in the liver and kidneys of rats, indicating potential toxicity in these organs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using CMPO in lab experiments is its selectivity for actinides and lanthanides. This property allows for the separation and purification of these elements from complex mixtures. Additionally, CMPO is relatively easy to synthesize and can be obtained in high yields.

However, there are also some limitations associated with the use of CMPO in lab experiments. The compound can be difficult to handle due to its toxicity and the need for specialized equipment and procedures. Additionally, CMPO can be expensive to produce, limiting its widespread use in research.

Zukünftige Richtungen

There are several future directions for research involving CMPO. One area of interest is the development of new chelating agents that can selectively extract actinides and lanthanides with higher efficiency and selectivity. Additionally, the use of CMPO in the production of medical isotopes is an area of active research. Finally, the toxicity and potential health effects of CMPO on living organisms require further investigation to ensure safe handling and use of the compound.

Synthesemethoden

The synthesis of CMPO can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 2-chloroacetophenone with hydroxylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with sodium hypochlorite to obtain CMPO. Other methods involve the reaction of chloroacetone with hydroxylamine or the reaction of 2-chloropropionitrile with hydroxylamine.

Wissenschaftliche Forschungsanwendungen

CMPO has a wide range of scientific research applications, particularly in the field of nuclear chemistry. The compound is used as a chelating agent for the selective extraction of actinides and lanthanides from aqueous solutions. This property makes CMPO useful in the nuclear fuel cycle for the separation of uranium and plutonium from spent nuclear fuel. Additionally, CMPO has been studied for its potential applications in the treatment of nuclear waste and the production of medical isotopes.

Eigenschaften

CAS-Nummer |

18537-69-4 |

|---|---|

Produktname |

2-Chloro-2-methylpropionaldehyde oxime |

Molekularformel |

C4H8ClNO |

Molekulargewicht |

121.56 g/mol |

IUPAC-Name |

N-(2-chloro-2-methylpropylidene)hydroxylamine |

InChI |

InChI=1S/C4H8ClNO/c1-4(2,5)3-6-7/h3,7H,1-2H3 |

InChI-Schlüssel |

SZGTXZBWWMKXMH-ZZXKWVIFSA-N |

Isomerische SMILES |

CC(C)(/C=N/O)Cl |

SMILES |

CC(C)(C=NO)Cl |

Kanonische SMILES |

CC(C)(C=NO)Cl |

Andere CAS-Nummern |

18537-69-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)